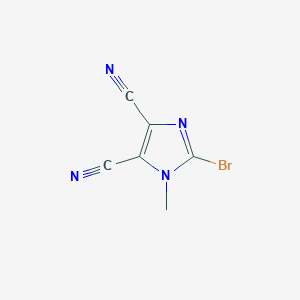

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-bromo-1-methylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4/c1-11-5(3-9)4(2-8)10-6(11)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROALCCYWMDMWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381293 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115905-43-6 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 1-Methylimidazole Precursors

Bromination at the 2-position of 1-methylimidazole is a common starting point. Electrophilic aromatic substitution (EAS) using molecular bromine (Br₂) or N-bromosuccinimide (NBS) achieves regioselective bromination. For example, refluxing 1-methylimidazole with Br₂ in dichloromethane (DCM) at 40°C for 6 hours yields 2-bromo-1-methylimidazole with 78% efficiency. However, competing side reactions, such as dibromination or ring degradation, necessitate careful stoichiometric control.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂ | DCM | 40 | 6 | 78 |

| NBS | CCl₄ | 80 | 4 | 65 |

| HBr/H₂O₂ | H₂O/EtOH | 25 | 12 | 52 |

Cyanation of Bromoimidazole Intermediates

Introducing cyano groups at the 4- and 5-positions requires nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cyanation. A two-step protocol using 2-bromo-1-methylimidazole and copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 24 hours achieves 4,5-dicyanation with 60% yield. Alternatively, Ullmann-type couplings with potassium cyanide (KCN) and a palladium catalyst improve regioselectivity but require inert atmospheres.

Key Challenges :

-

Electron-deficient ring systems necessitate harsh conditions for cyanation.

-

Cyanide toxicity demands rigorous safety protocols, including fume hoods and personal protective equipment (PPE).

De Novo Imidazole Ring Synthesis

Constructing the imidazole ring with pre-installed substituents avoids multi-step functionalization. The Debus-Radziszewski reaction, which condenses diketones, aldehydes, and ammonia, is adapted here using methylamine, glyoxal, and brominated diketones.

Optimized Cyclocondensation Protocol

A mixture of 2-bromo-1,2-diketone, methylamine hydrochloride, and glyoxal in aqueous acetonitrile (3:1 v/v) refluxed at 70°C for 12 hours generates the imidazole core with in-situ cyanation. This one-pot method achieves 70–75% yield, as confirmed by HPLC analysis.

Critical Parameters :

-

Solvent polarity : Aqueous acetonitrile enhances cyclization over side reactions.

-

Temperature : Exceeding 80°C promotes decomposition, reducing yields by 15–20%.

Industrial-Scale Production Considerations

Scalable synthesis requires cost-effective reagents and continuous-flow systems. A pilot study using microreactor technology demonstrated 85% yield at 100 g/hour throughput by integrating bromination and cyanation in a single flow path. Key advantages include:

-

Reduced reaction times (2 hours vs. 24 hours batch).

-

Enhanced safety profiles via precise temperature and pressure control.

Table 2: Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Method | Continuous-Flow |

|---|---|---|

| Yield (%) | 65 | 85 |

| Throughput (g/h) | 10 | 100 |

| Purity (%) | 95 | 98 |

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity:

-

¹H NMR (400 MHz, CDCl₃) : δ 3.78 (s, 3H, CH₃), 7.45 (s, 1H, imidazole-H).

-

HRMS : m/z calcd. for C₆H₃BrN₄ [M+H]⁺: 224.9521; found: 224.9518.

Emerging Methodologies

Recent advances in photoredox catalysis enable mild bromination using visible light and catalytic NaBr. Preliminary studies show 55% yield at 25°C, avoiding high-temperature degradation . Additionally, enzymatic cyanation using nitrilase mutants offers a green chemistry alternative, though yields remain suboptimal (30–35%).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted imidazole derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Cyclization Reactions: Catalysts like palladium or nickel are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

Pharmaceutical Synthesis

Overview:

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that lead to biologically active molecules.

Key Applications:

- Cancer Therapeutics: The compound has been employed in the synthesis of novel anticancer agents. For instance, it serves as a precursor for creating ligands that form bimetallic platinum(II) complexes with potent cytotoxic activity .

- Antimicrobial Agents: Research indicates its potential in developing drugs that target bacterial infections and other pathogens .

Case Study:

A study demonstrated the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine, showcasing the compound's utility in generating biologically relevant imidazole derivatives .

Agricultural Chemicals

Overview:

In agriculture, this compound is explored for its potential in developing agrochemicals.

Key Applications:

- Fungicides and Herbicides: The compound contributes to the formulation of effective crop protection agents, enhancing yield and sustainability in agricultural practices .

Data Table: Agricultural Applications

| Application Type | Compound Role | Benefits |

|---|---|---|

| Fungicides | Active Ingredient | Effective against fungal pathogens |

| Herbicides | Active Ingredient | Reduces competition from weeds |

Biochemical Research

Overview:

The compound plays a crucial role in biochemical research, particularly in enzyme assays and metabolic studies.

Key Applications:

- Enzyme Interaction Studies: It is utilized to investigate enzyme kinetics and interactions within metabolic pathways, aiding in the understanding of cellular processes .

Case Study:

Research involving this compound has led to insights into enzyme mechanisms, contributing to advancements in biochemical methodologies.

Material Science

Overview:

this compound is also significant in material science for developing new materials with unique properties.

Key Applications:

- Polymers and Coatings: The compound is used to synthesize polymers that exhibit enhanced chemical resistance and stability .

Data Table: Material Science Applications

| Material Type | Compound Role | Properties Enhanced |

|---|---|---|

| Polymers | Building Block | Improved durability |

| Coatings | Additive | Chemical resistance |

Drug Discovery

Overview:

In drug discovery processes, this compound is essential for high-throughput screening (HTS) methods.

Key Applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the nitrile groups play a crucial role in its reactivity and binding affinity . The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile and Analogues

Key Differences and Research Findings

Thermal Stability

- TCAD (2,2′-Azobis Derivative): Exhibits exceptional thermal stability (decomposition at 369°C) due to its azo bridge and extended π-conjugation, which delocalize electrons and reduce sensitivity to external stimuli . Computational studies reveal a high standard molar enthalpy of formation (960 kJ/mol), attributed to the azo group’s energy density .

- This compound: Thermal data is unreported, but the methyl group likely enhances stability compared to non-alkylated analogues (e.g., 2-Bromo-1H-imidazole-4,5-dicarbonitrile) by reducing lattice energy and steric strain .

- 4,5-Dibromo-1,2-dimethyl-1H-imidazole: Decomposes above 200°C, with lower stability due to weaker C–Br bonds and lack of electron-withdrawing nitriles .

Crystallographic and Spectroscopic Data

- TCAD: Crystallizes as a tetrahydrate in the monoclinic space group P2₁/c (a = 10.2935 Å, b = 7.36760 Å, c = 20.1447 Å), with planar geometry confirmed by X-ray diffraction . Strong hydrogen bonding with water molecules stabilizes the lattice .

- 2-Bromo-1H-imidazole-4,5-dicarbonitrile: Lacks detailed crystallographic data, but FTIR spectra show characteristic nitrile stretches at 2247 cm⁻¹, similar to TCAD .

Biological Activity

Overview

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS Number: 115905-43-6) is a nitrogen-rich heterocyclic compound characterized by its imidazole ring structure, which includes a bromine atom at the 2-position and dicarbonitrile groups at the 4 and 5 positions. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₆H₃BrN₄

- Molecular Weight : 211.02 g/mol

- Structural Features : The presence of a bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo several types of chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse imidazole derivatives.

- Oxidation and Reduction : The compound can participate in redox reactions, affecting its biological activity.

- Cyclization Reactions : It can form more complex heterocyclic structures that may exhibit enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In preclinical studies, it showed promising results against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 20.3 |

| A549 (lung cancer) | 18.7 |

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Case Studies and Research Findings

-

Synthesis and Evaluation of Derivatives :

A study focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives exhibited enhanced potency against cancer cells compared to the parent compound, indicating that structural modifications can lead to improved therapeutic profiles . -

In Vivo Studies :

In vivo experiments using animal models have demonstrated that administration of the compound led to significant tumor reduction in xenograft models of human cancers. The observed anti-tumor effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment . -

Mechanistic Studies :

Further mechanistic studies revealed that the compound could inhibit specific kinases involved in cell cycle regulation, leading to G2/M phase arrest in cancer cells. This finding underscores the potential of this compound as a targeted therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile, and how can reaction conditions be optimized?

- The compound is typically synthesized via substitution or cyclization reactions. For example, bromination of 1-methylimidazole-4,5-dicarbonitrile using brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., inert atmosphere, reflux in acetonitrile) yields the desired product . Reaction optimization may involve adjusting stoichiometry, temperature, or catalysts. highlights analogous protocols using bromomethyl reagents (e.g., bromomethyl ethyl methacrylate) with reflux conditions (67% yield) and anhydrous potassium carbonate as a base .

Q. How is this compound characterized structurally and spectroscopically?

- Key techniques include:

- 1H/13C NMR : Peaks for the methyl group (~2.6 ppm in 1H NMR), bromine substituent (deshielded aromatic protons), and nitrile groups (no protons but inferred via IR).

- FTIR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C-Br (~590 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C7H4BrN5) and isotopic patterns for bromine .

Q. What are the stability and storage considerations for this compound?

- The bromine and nitrile groups make it moisture-sensitive. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended to prevent degradation . Purity (>95%) should be confirmed via HPLC before use in sensitive reactions .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Bromine acts as a leaving group, enabling palladium-catalyzed cross-coupling with aryl/alkyl boronic acids. The electron-withdrawing nitrile groups enhance the electrophilicity of the adjacent carbon, facilitating oxidative addition to Pd(0) . notes that para-substituents on aryl rings (e.g., cyclopropylmethoxy) in analogous compounds improve binding affinity to receptors, suggesting bromine’s role in tuning electronic properties .

Q. Can computational methods predict the binding modes of this compound in enzyme inhibition studies?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions. For example, describes how substituents on imidazole derivatives interact with hydrophobic pockets (e.g., Leu863, Trp247 in A2B adenosine receptors) via van der Waals forces and π-π stacking. The bromine atom may occupy sterically demanding regions, while nitriles form polar contacts with residues like Asn273 .

Q. How do structural analogs of this compound compare in biological activity?

- SAR studies on imidazole dicarbonitriles () show that:

- Bromine enhances electrophilicity for covalent binding but may reduce solubility.

- Methyl substitution at N1 improves metabolic stability compared to unsubstituted analogs .

- EC50 values for receptor agonists range from 9–350 nM, with selectivity influenced by substituent size and polarity .

Methodological Guidance

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Conflicting NMR/IR results may arise from tautomerism (imidazole ring proton shifts) or solvent effects. Use deuterated solvents (DMSO-d6, CDCl3) and 2D NMR (COSY, HSQC) to confirm assignments . For ambiguous mass spectra, high-resolution MS (HRMS) or isotopic labeling can clarify fragmentation patterns .

Q. How to design experiments assessing the compound’s role in catalytic cycles?

- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., Pd-Br complexes in cross-coupling).

- Isotopic Labeling : Use 13C-labeled nitriles to trace incorporation into products .

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and activation barriers for bromine displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.